N-(2-{5-benzyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)-3,3-dimethylbutanamide
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Overview
Description
N-(2-{5-benzyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)-3,3-dimethylbutanamide is a complex organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused heterocyclic system, and a benzyl group attached to the nitrogen atom. This unique structure contributes to its biological activity and makes it a subject of interest in medicinal chemistry.
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which suggests that this compound may also interact with various cellular targets.
Mode of Action
The exact mode of action of this compound is currently unknown. For instance, indole derivatives are known to exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also have a broad spectrum of biological activities.
Biochemical Pathways
Given the broad spectrum of biological activities exhibited by similar compounds , it is likely that this compound affects multiple biochemical pathways, leading to a variety of downstream effects.
Result of Action
Similar compounds have been shown to exhibit significant inhibitory activity , suggesting that this compound may also have potent biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{5-benzyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)-3,3-dimethylbutanamide typically involves multiple steps. One common approach is the condensation of a suitable pyrazole derivative with a pyrimidine precursor under acidic or basic conditions. The reaction often requires the use of catalysts such as Lewis acids or bases to facilitate the formation of the pyrazolopyrimidine ring system. The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl halides.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of solvents, temperature, and pressure conditions are optimized to maximize yield and purity. Advanced techniques such as microwave-assisted synthesis or high-throughput screening may be employed to enhance reaction efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(2-{5-benzyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)-3,3-dimethylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other substituents, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Benzyl halides, alkyl halides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols.
Scientific Research Applications
N-(2-{5-benzyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)-3,3-dimethylbutanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits various biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure and exhibit similar biological activities.
Benzyl-substituted heterocycles: Compounds with a benzyl group attached to a heterocyclic ring system.
Uniqueness
N-(2-{5-benzyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)-3,3-dimethylbutanamide is unique due to its specific substitution pattern and the presence of the dimethylbutanamide moiety. This unique structure contributes to its distinct biological activity and potential therapeutic applications.
Properties
IUPAC Name |
N-[2-(5-benzyl-4-oxopyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-3,3-dimethylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2/c1-20(2,3)11-17(26)21-9-10-25-18-16(12-23-25)19(27)24(14-22-18)13-15-7-5-4-6-8-15/h4-8,12,14H,9-11,13H2,1-3H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORLMYFCKOBCOLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NCCN1C2=C(C=N1)C(=O)N(C=N2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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